![molecular formula C14H19ClN2O2 B13732432 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride CAS No. 2148-77-8](/img/structure/B13732432.png)
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring and a quaternary ammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-methoxyphenyl-substituted nitrile and an α-haloketone, under acidic or basic conditions.
Quaternization: The resulting oxazole derivative is then subjected to quaternization with dimethyl sulfate or methyl iodide to introduce the dimethylazanium group.
Chloride Exchange: Finally, the compound is treated with a chloride source, such as hydrochloric acid or sodium chloride, to obtain the chloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form a saturated oxazoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or organic solvents.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-[3-(4-Methoxyphenyl)-1,2-oxazolin-5-yl]ethyl-dimethylazanium chloride.
Substitution: Corresponding hydroxide, cyanide, or thiolate derivatives.
科学研究应用
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.
Chemical Biology: Employed as a probe to study biological processes involving quaternary ammonium compounds and oxazole derivatives.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on proteins or nucleic acids, while the oxazole ring may participate in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium bromide
- 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium iodide
- 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-trimethylazanium chloride
Uniqueness
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the oxazole ring and the quaternary ammonium group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
2148-77-8 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC 名称 |
2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2)9-8-13-10-14(15-18-13)11-4-6-12(17-3)7-5-11;/h4-7,10H,8-9H2,1-3H3;1H |
InChI 键 |
BJOFFSUZDDBDNL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC1=CC(=NO1)C2=CC=C(C=C2)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


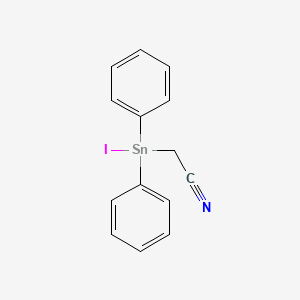
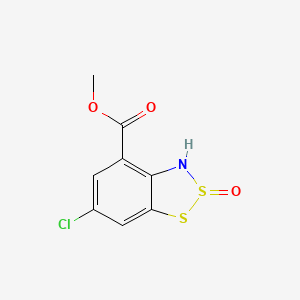
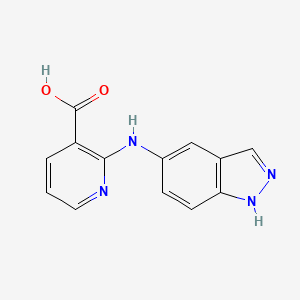
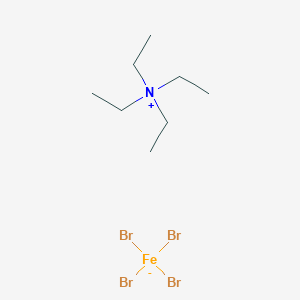
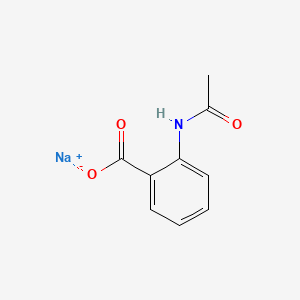
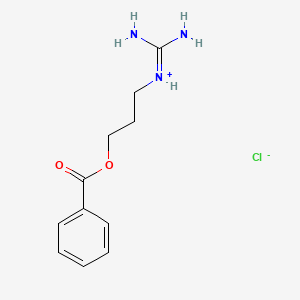
![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)
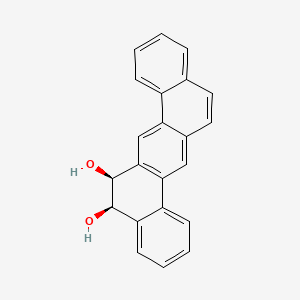
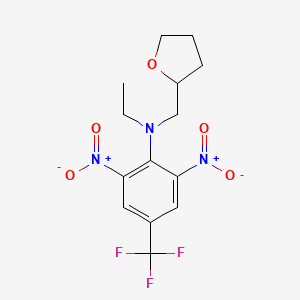
![9,14-Dihydrobenzo[b]triphenylene](/img/structure/B13732394.png)
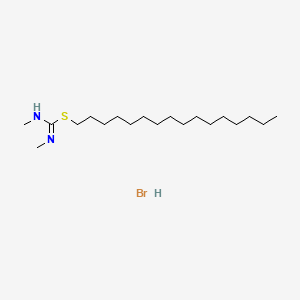
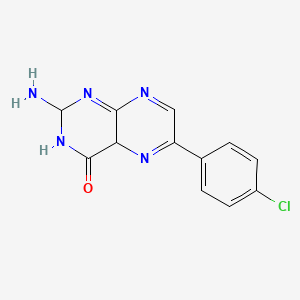

![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)
